molecular formula C30H28F3N3O4 B607092 Dgat1-IN-1

Dgat1-IN-1

Cat. No.: B607092
M. Wt: 551.6 g/mol
InChI Key: KFGSQOIWOCDWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DGAT1-IN-1 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis. This compound has garnered significant interest due to its potential therapeutic applications in treating obesity, type 2 diabetes, and other metabolic disorders .

Mechanism of Action

DGAT1 catalyzes the final reaction of triglyceride synthesis. Genetic disruption of DGAT1 confers dramatic resistance to high-fat diet-induced obesity . Therefore, DGAT1 is considered a potential therapeutic target for treating obesity and related metabolic disorders .

Safety and Hazards

DGAT1 deficiency is a rare genetic disease. If not treated, it can cause diarrhea, an inability to absorb nutrients, and poor growth . Elevated expression of DGAT1 in cancer tissue indicated a poor outcome in cancer patients .

Future Directions

DGAT1 plays an important role in the energy storage and is involved in cancer progression. Inhibiting DGAT1 might be a promising strategy in gastric cancer treatment . Several DGAT1 inhibitors have been developed over the past decade and have shown anti-tumor effects in preclinical tumor models and improvement of metabolism in clinical trials .

Properties

IUPAC Name

2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGSQOIWOCDWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.